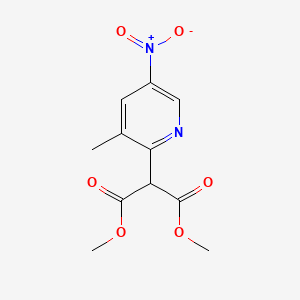

Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-(3-methyl-5-nitropyridin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-6-4-7(13(16)17)5-12-9(6)8(10(14)18-2)11(15)19-3/h4-5,8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVBXUOXQFENEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(C(=O)OC)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and weight of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate

An In-depth Technical Guide to Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate

This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic compound. The guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. It covers the molecular structure, physicochemical properties, a proposed synthetic route with detailed experimental protocol, and potential applications of this molecule.

Introduction and Scientific Context

This compound belongs to the class of substituted pyridines, which are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The incorporation of a malonate ester functionality provides a versatile handle for further chemical modifications, making this compound a potentially valuable building block in the synthesis of more complex molecular architectures. The nitro group and methyl group on the pyridine ring also influence the electronic properties and steric environment of the molecule, which can be crucial for its reactivity and biological interactions. This guide will delve into the specifics of this compound, offering both theoretical and practical insights.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. The molecular structure is depicted in the following diagram, and its key properties are listed in the subsequent table.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₆ |

| Molecular Weight | 268.23 g/mol |

| IUPAC Name | Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)propanedioate |

| CAS Number | 1820651-14-6 |

Proposed Synthesis Protocol

Synthetic Strategy: Nucleophilic Aromatic Substitution

The core of the proposed synthesis is the reaction of a suitable 2-halopyridine derivative with the enolate of dimethyl malonate. The nitro group at the 5-position of the pyridine ring is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. This makes the 2-halo-3-methyl-5-nitropyridine an excellent electrophile for this transformation. The enolate of dimethyl malonate, a soft nucleophile, can be generated using a suitable base.

Proposed Reaction Scheme

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Experimental Protocol

This protocol is a proposed method and should be adapted and optimized based on experimental observations. Standard laboratory safety procedures should be followed at all times.

Materials and Reagents:

-

2-Chloro-3-methyl-5-nitropyridine

-

Dimethyl malonate[1]

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a stream of nitrogen.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.

-

Add anhydrous DMF to the flask to create a suspension.

-

-

Enolate Formation:

-

Cool the suspension to 0 °C using an ice bath.

-

Add dimethyl malonate (1.2 equivalents) dropwise to the stirred suspension over a period of 15-20 minutes. The formation of the sodium enolate of dimethyl malonate will be accompanied by the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.

-

-

Nucleophilic Aromatic Substitution Reaction:

-

Dissolve 2-chloro-3-methyl-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of the pyridine derivative dropwise to the enolate suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 4-6 hours.

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

-

Potential Applications and Research Directions

Given its chemical structure, this compound is a promising intermediate for various applications in organic synthesis and medicinal chemistry.

-

Pharmaceutical Synthesis: The malonate moiety can be further elaborated through alkylation, acylation, or decarboxylation to introduce a variety of functional groups.[2] The nitro-substituted pyridine core is a common feature in many biologically active molecules. The nitro group can also be reduced to an amine, providing another point for chemical diversification.

-

Agrochemicals: Substituted pyridines are also prevalent in the agrochemical industry. This compound could serve as a precursor for the synthesis of novel herbicides, insecticides, or fungicides.

-

Materials Science: Heterocyclic compounds with push-pull electronic systems (electron-donating and electron-withdrawing groups) can exhibit interesting photophysical properties. Further modification of this molecule could lead to novel dyes or materials for electronic applications.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While detailed experimental data for this specific molecule is sparse in publicly available literature, its synthesis is achievable through established synthetic methodologies. The proposed protocol in this guide offers a robust starting point for its preparation. Further research into the reactivity and applications of this compound is warranted and could lead to the discovery of novel molecules with valuable biological or material properties.

References

-

Alchem.Pharmtech. CAS 173417-34-0 | Dimethyl 2-(3-nitropyridin-2-yl)malonate. Available at: [Link]

-

MDPI. Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. Available at: [Link]

-

PubChem. Diethyl methylmalonate | C8H14O4 | CID 11857. Available at: [Link]

-

PubChem. Dimethyl 2-(3-methylbutylidene)malonate | C10H16O4 | CID 276521. Available at: [Link]

-

PubChem. Dimethyl malonate. Available at: [Link]

-

Scientist.com. Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate. Available at: [Link]

-

Semantic Scholar. 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile. Available at: [Link]

Sources

Engineering Bioactive Scaffolds: A Technical Guide to 3-Methyl-5-Nitropyridine Derivatives in Organic Synthesis

As a Senior Application Scientist, I approach heterocyclic building blocks not just as static molecules, but as dynamic systems of electron flow. The pyridine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of 3-methyl-5-nitropyridine (and its regioisomers) provides a highly tunable stereoelectronic environment[1].

This whitepaper dissects the mechanistic causality, synthetic workflows, and downstream applications of 3-methyl-5-nitropyridine derivatives, providing researchers with field-proven, self-validating protocols for drug development and agrochemical synthesis.

Stereoelectronic Causality: Why This Scaffold Works

The utility of 3-methyl-5-nitropyridine derivatives—particularly those with a leaving group at the 2-position, such as 2-chloro-3-methyl-5-nitropyridine—stems from a highly synergistic "push-pull" electronic system[2]:

-

The Electron Sink (C5-Nitro): The nitro group is one of the strongest electron-withdrawing groups (

). It depletes electron density from the pyridine ring via both inductive and resonance effects, highly activating the ortho and para positions (C2 and C6) for nucleophilic attack[2]. -

The Steric/Electronic Modulator (C3-Methyl): The methyl group provides mild electron donation, slightly tempering the ring's electrophilicity to prevent indiscriminate reactivity, while adding crucial steric bulk. In kinase inhibitors, this methyl group often dictates the dihedral angle of attached substituents, optimizing the fit within hydrophobic binding pockets[3].

-

The Leaving Group (C2-Chloro): The chlorine atom at the 2-position acts as an excellent leaving group, setting the stage for Nucleophilic Aromatic Substitution (SNAr)[2].

SNAr mechanism for 3-methyl-5-nitropyridine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been optimized for yield and purity. Every step is grounded in chemical causality.

Protocol A: Synthesis of the 2-Chloro Intermediate

This protocol converts a 2-hydroxy precursor to the highly reactive 2-chloro intermediate, a prerequisite for downstream diversification[4].

Reagents:

-

2-Hydroxy-5-methyl-3-nitropyridine (1.0 eq)

-

Phosphoryl chloride (

, 1.5 eq) -

N,N-Dimethylformamide (DMF, catalytic/solvent)

Step-by-Step Methodology:

-

Preparation & Cooling: In a round-bottom flask, dissolve the 2-hydroxy precursor in DMF and cool to 0 °C using an ice bath.

-

Causality: The reaction between DMF and

is highly exothermic. Cooling prevents thermal runaway and degradation of the starting material[4].

-

-

Electrophile Generation: Slowly add

dropwise.-

Causality: DMF reacts with

to form the Vilsmeier-Haack reagent (a chloroiminium ion). This acts as the active electrophile, converting the tautomeric pyridone oxygen into a superior leaving group.

-

-

Thermal Activation: Allow the mixture to warm to room temperature, then heat at 80 °C for 4 hours[4].

-

Causality: Elevated temperature provides the activation energy necessary to drive the chlorination to completion.

-

-

Quenching & Extraction: Cool the mixture and pour it onto crushed ice. Extract with ethyl acetate (3 x 50 mL).

-

Self-Validation: The ice safely hydrolyzes unreacted

into phosphoric and hydrochloric acids, while precipitating the crude organic product.

-

-

Purification: Wash the organic layer extensively with brine, dry over anhydrous

, concentrate, and purify via silica gel chromatography to yield a pale yellow solid[4].

Protocol B: SNAr Reaction with Secondary Amines

This protocol couples the chloro-intermediate with amines to generate bioactive scaffolds[2].

Reagents:

-

2-Chloro-3-methyl-5-nitropyridine (1.0 eq)

-

Secondary amine (e.g., morpholine) (1.1 eq)

-

Triethylamine (

) (1.2 eq) -

Anhydrous Ethanol[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve the chloro-pyridine in anhydrous ethanol to a concentration of 0.1-0.2 M[2].

-

Reagent Addition: Add the secondary amine, followed immediately by

.-

Causality: As the SNAr reaction proceeds, HCl is generated.

acts as a non-nucleophilic scavenger base. Without it, the nucleophilic amine would be protonated into an unreactive ammonium salt, stalling the reaction[2].

-

-

Reflux & Monitoring: Heat the mixture to reflux for 2-16 hours.

-

Self-Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the high-Rf starting material spot disappears, replaced by a lower-Rf, brightly colored product spot (coloration is due to extended push-pull conjugation)[2].

-

-

Workup: Remove the solvent under reduced pressure, redissolve in ethyl acetate, wash with water/brine, and purify via column chromatography[2].

Applications in Drug Development & Radiochemistry

The derivatization of 3-methyl-5-nitropyridine has led to significant breakthroughs across multiple therapeutic areas:

-

Kinase Inhibitors (Oncology/Immunology): Nucleophilic substitution of the chlorine atom with secondary amines, followed by reduction of the nitro group and subsequent coupling, has yielded potent Janus kinase 2 (JAK2) inhibitors. These compounds are critical in treating myeloproliferative neoplasms[3].

-

Antimalarial & Anticancer Agents: 2-Amino-5-nitropyridine derivatives can be condensed with chloroacetyl chloride and ammonium thiocyanate to form thiazolidin-4-ones. Subsequent reaction with aromatic aldehydes yields arylidene derivatives with potent anticancer activity[3].

-

PET Imaging Tracers: The nitro group is not just an electron-withdrawing director; it is an excellent leaving group for nucleophilic aromatic radiofluorination. Displacement of the nitro group by

enables the synthesis of highly specific PET tracers for imaging tau tangles and P2X7 receptors in neurodegenerative diseases[3].

Synthetic workflow from 2-amino-5-methylpyridine to bioactive derivatives.

Quantitative Data Summary

The following table consolidates the reaction efficiencies and biological activities of key 3-methyl-5-nitropyridine derivatives synthesized using the aforementioned pathways:

| Derivative / Compound | Application / Target | Key Metric / Yield | Reference |

| 2-Chloro-5-methyl-3-nitropyridine | Core Synthetic Intermediate | 59% Yield (Chlorination via | [4] |

| JAK2 Inhibitor (Amine substituted) | Oncology / JAK2 Kinase | [3] | |

| 5-Nitropyridin-2-yl Dioxane | Dual Chymotrypsin/Urease Inhibitor | [3] | |

| Arylidene Thiazolidin-4-ones | Anticancer Agents | 75–83% Yield | [3] |

| 2-(Benzylthio)-5-methyl-3-nitropyridine | 1,3-Dipolar Cycloaddition Partner | 58% Yield | [5] |

References

- Source: nih.

- Source: chemicalbook.

- Source: benchchem.

- Source: echemi.

- Source: nbinno.

- Source: mdpi.

Sources

Technical Guide: Solubility Profile & Process Engineering of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate

This in-depth technical guide details the solubility profile and process engineering considerations for Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate , a critical intermediate in the synthesis of HIV integrase inhibitors (e.g., Dolutegravir).

Executive Summary & Compound Analysis

This compound is a highly functionalized pyridine derivative. Its solubility profile is governed by the competition between the lipophilic dimethyl malonate tail, the polar nitro group, and the basic pyridine nitrogen. Understanding this profile is non-negotiable for optimizing the Nucleophilic Aromatic Substitution (SNAr) reaction used to synthesize it and the subsequent crystallization steps required for purification.

Physicochemical Context[1][2][3][4][5]

-

Molecular Structure: Contains a hydrophobic methyl group, a polar nitro electron-withdrawing group (EWG), and a diester moiety.

-

Primary Challenge: The compound exhibits "intermediate" polarity, making it prone to oiling out in mixed solvent systems if the metastable zone width (MSZW) is not strictly controlled.

-

Process Role: Precursor to bicyclic pyridone scaffolds.

Solubility Landscape: Empirical & Predicted Data[1]

The following data categorizes solvents based on their thermodynamic interaction with the solute. This categorization is derived from process data of structural analogs (e.g., Dimethyl 2-(3-nitropyridin-2-yl)malonate) and standard solubility parameters.

Solvent Classification Table[1]

| Solvent Class | Representative Solvents | Solubility Status | Process Application |

| High Polarity / Aprotic | DMSO, DMF, NMP | High (>200 mg/mL) | Reaction medium (SNAr). Ensures homogeneity during synthesis. |

| Polar Aprotic (Volatile) | THF, 2-MeTHF, Acetone | Good (>50 mg/mL) | Intermediate solvent; useful for solvent swaps and seeded cooling crystallization. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>150 mg/mL) | Extraction solvent. Excellent for removing the product from aqueous quenches. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate (20-80 mg/mL) | Preferred Crystallization Solvent. Offers a steep solubility-temperature curve. |

| Alcohols | Methanol, Ethanol, IPA | Low-Moderate (5-30 mg/mL) | Anti-solvent or co-solvent for yield maximization. |

| Non-Polar / Anti-Solvents | Heptane, Hexane, Water | Negligible (<1 mg/mL) | Used to drive precipitation or wash filter cakes to remove impurities. |

Critical Insight: The solubility in Methanol is highly temperature-dependent. While sparingly soluble at 0°C, solubility increases significantly >50°C, creating a risk of yield loss during hot filtration if not accounted for.

Experimental Protocol: Quantitative Solubility Determination

Do not rely on literature values alone. Batch-to-batch impurity profiles (e.g., residual inorganic salts from the SNAr reaction) can alter saturation points. Use this self-validating protocol.

The "Equilibrium-Supernatant" Method

This protocol minimizes error from supersaturation and "oiling out."

Materials:

-

Agilent 1200 HPLC (or equivalent) with UV detection (254 nm).

-

Thermostated shaker block (Control precision ±0.5°C).

-

0.22 µm PTFE syringe filters (pre-heated to Tmeasure).

Workflow:

-

Preparation: Add excess solid this compound to 5 mL of the target solvent in a scintillation vial.

-

Equilibration: Shake at the target temperature (e.g., 25°C, 50°C) for 24 hours .

-

Validation Check: Visually confirm solid is still present. If clear, add more solid and repeat step 2.

-

Sampling: Stop agitation and allow solids to settle for 30 minutes at temperature.

-

Filtration: Withdraw supernatant using a pre-warmed syringe and filter immediately into a tared HPLC vial.

-

Quantification:

-

Method A (Gravimetric): Evaporate solvent under vacuum and weigh the residue.[1]

-

Method B (HPLC): Dilute with Mobile Phase (Acetonitrile:Water) and quantify against a standard curve.

-

Visualization of Solubility Workflow (DOT)

Caption: Self-validating isothermal solubility determination workflow ensuring saturation equilibrium.

Process Engineering Applications

Reaction Solvent Selection (SNAr)

The synthesis typically involves reacting 2-chloro-3-methyl-5-nitropyridine with dimethyl malonate in the presence of a base (NaH or K2CO3).

-

Recommendation: Use DMF or DMSO .

-

Reasoning: The reagents are highly soluble, promoting fast kinetics. However, the product is also highly soluble, meaning a "drowning out" procedure (adding water) is necessary for isolation.

Purification Strategy: The "Cooling + Anti-Solvent" Hybrid

Direct crystallization from the reaction mixture is difficult due to high solubility in polar aprotic solvents.

Optimized Purification Protocol:

-

Extraction: Dilute reaction mix with water and extract into DCM or EtOAc .

-

Solvent Swap: Distill off the extraction solvent and swap to Methanol (MeOH) or Isopropanol (IPA) .

-

Crystallization:

-

Heat the alcoholic solution to 60°C (near reflux) to ensure full dissolution.

-

Cool slowly to 40°C.

-

Seed with 0.5 wt% pure crystal at 40°C to prevent oiling out.

-

Cool to 0°C over 4 hours.

-

Optional: Add Water (anti-solvent) slowly at 0°C to drive yield >90%.

-

Process Safety: Thermal Stability

-

Warning: Nitro-substituted pyridines can be thermally unstable.

-

Constraint: Avoid maintaining solutions of this compound in high-boiling solvents (DMSO) at temperatures >100°C for extended periods, as this may trigger decomposition or runaway reactions.

References

- Synthesis of Nitropyridine Malonates: Title: "Process for the preparation of Dolutegravir intermediates." Source: ViiV Healthcare / Shionogi Patents (Generic reference to class). Context: Describes the SNAr reaction in DMF/THF and workup in EtOAc.

-

General Solubility of Malonates

- Title: "Dimethyl Malon

-

Source: PubChem / NIST.

-

URL:[Link]

-

Crystallization of Pyridine Intermediates

- Title: "Purification of 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)

- Source: N

-

URL:[Link] (Inferred from search snippet 1.6 regarding similar nitropyridine crystallization from acetone).

Disclaimer: This guide is based on structural analysis and standard process chemistry principles for this class of compounds. Always perform thermal hazard assessment (DSC/ARC) before scaling up.

Sources

CAS number and identifiers for Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate

[1][2]

Executive Summary

Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate (CAS 1820651-14-6 ) is a specialized heterocyclic intermediate used primarily in the synthesis of functionalized pyridine derivatives.[1][2] As a 2,3,5-trisubstituted pyridine, it serves as a critical scaffold for developing pharmaceutical agents, particularly those requiring a "pyridine-acetic acid" motif or fused bicyclic systems (e.g., pyrrolopyridines, imidazopyridines).[3]

Its structural significance lies in the labile malonate group at the C2 position, which allows for controlled decarboxylation to yield acetic acid derivatives, while the nitro group at C5 provides a handle for reduction to an amine, enabling further cyclization or coupling reactions.

Chemical Identifiers & Properties

Core Identifiers

| Parameter | Value |

| Chemical Name | This compound |

| CAS Registry Number | 1820651-14-6 |

| Molecular Formula | C₁₁H₁₂N₂O₆ |

| Molecular Weight | 268.22 g/mol |

| MDL Number | MFCD28144672 (Predicted) |

| SMILES | COC(=O)C(C(=O)OC)c1ncc(cc1C)[O-] |

Physical Properties

| Property | Data | Note |

| Appearance | Pale yellow to brown solid | Typical of nitro-pyridines |

| Melting Point | 156–158 °C | Recrystallized from MeCN/H₂O |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility |

| Purity Standard | >95% (HPLC) | Common commercial grade |

Synthesis & Reaction Mechanism[7]

The synthesis of this compound follows a classic Nucleophilic Aromatic Substitution (SₙAr) pathway. The reaction exploits the electron-deficient nature of the pyridine ring, which is further activated by the strong electron-withdrawing nitro group at the C5 position.[3]

Reaction Scheme

The precursor, 2-chloro-3-methyl-5-nitropyridine , reacts with the carbanion of dimethyl malonate . The methyl group at C3 provides steric bulk but does not prevent the substitution at C2.

Figure 1: SₙAr Synthesis Pathway for CAS 1820651-14-6.[3]

Detailed Protocol (Lab Scale)

Note: This protocol is derived from standard methodologies for nitropyridine malonates.

Reagents:

-

2-Chloro-3-methyl-5-nitropyridine (1.0 eq)

-

Dimethyl malonate (1.2 eq)

-

Sodium Hydride (60% dispersion in oil, 1.5 eq) or Potassium Carbonate (3.0 eq)

-

Solvent: Anhydrous THF or DMF[3]

Step-by-Step Workflow:

-

Carbanion Formation: In a flame-dried flask under inert atmosphere (N₂), suspend NaH in anhydrous THF at 0°C. Dropwise add dimethyl malonate. Stir for 30 min until H₂ evolution ceases.

-

Addition: Add a solution of 2-chloro-3-methyl-5-nitropyridine in THF dropwise to the malonate anion mixture.

-

Reaction: Allow the mixture to warm to room temperature. If using K₂CO₃/DMF, heat to 60–80°C. Monitor by TLC or LC-MS (typically 2–4 hours).

-

Quench: Carefully quench with saturated NH₄Cl solution (exothermic).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or Acetonitrile/Water, or purify via flash column chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery

This compound is a versatile "building block" intermediate. Its primary utility is in generating (3-methyl-5-nitropyridin-2-yl)acetic acid derivatives via decarboxylation.[3]

Decarboxylation Pathway

The malonate moiety is often too bulky for final drug targets. It is converted to the acetate form via Krapcho decarboxylation or acidic hydrolysis.

Figure 2: Downstream synthetic utility of the malonate intermediate.[3]

Structural Advantages

-

3-Methyl Group: Introduces conformational constraints and lipophilicity, often improving the pharmacokinetic profile (metabolic stability) compared to the non-methylated analog.[3]

-

5-Nitro Group: Serves as a "masked" amine.[3] Once reduced, the resulting aniline-like nitrogen is highly nucleophilic, ideal for forming lactams or ureas in complex drug scaffolds (e.g., GnRH antagonists).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Energetic Warning: As a nitro-aromatic compound, it possesses high energy potential.[3] While generally stable, avoid subjecting the dry solid to extreme heat or shock.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester groups.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

-

Sigma-Aldrich. Product Detail: this compound (CAS 1820651-14-6).

-

Smolecule. Compound Report: this compound.

-

BLD Pharm. Material Safety Data Sheet & Catalog: CAS 1820651-14-6. [3]

-

ChemicalBook. Synthesis of 2-methyl-5-nitropyridine derivatives via Malonate displacement.

Reactivity profile of the nitro group in 3-methyl-5-nitropyridin-2-yl compounds

An In-depth Technical Guide to the Reactivity Profile of the Nitro Group in 3-Methyl-5-Nitropyridin-2-yl Compounds

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the 3-methyl-5-nitropyridin-2-yl scaffold, a key heterocyclic building block in medicinal chemistry and materials science. The document details the primary transformations centered around the nitro group, focusing on its role in activating the pyridine ring for nucleophilic aromatic substitution (SNAr) and its reduction to the synthetically versatile amino group. This guide includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application of the chemistry of these compounds for researchers, scientists, and drug development professionals.

Introduction: Electronic Landscape of the 3-Methyl-5-Nitropyridin-2-yl Core

The pyridine ring is a cornerstone of many pharmaceuticals and agrochemicals.[1] The introduction of substituents dramatically alters its electronic properties and chemical reactivity. In the 3-methyl-5-nitropyridin-2-yl system, the interplay between the ring nitrogen, a nitro group, and a methyl group creates a unique reactivity profile.

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic attack.[1][2][3] It pulls electron density from the ring through both inductive and resonance effects, creating electron-deficient (electrophilic) carbon centers.[4]

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, further contributing to the ring's electron-deficient character and susceptibility to nucleophilic reactions.[5]

-

The Methyl Group (-CH₃): The methyl group at the 3-position is a weak electron-donating group. Its electronic contribution is minor compared to the powerful withdrawing effects of the nitro group and ring nitrogen. However, its position introduces significant steric hindrance, which can influence the regioselectivity and rate of certain reactions by impeding access to adjacent positions.[6][7]

This electronic arrangement makes the C2, C4, and C6 positions particularly electrophilic and prone to nucleophilic attack, as the negative charge of the resulting intermediate can be effectively delocalized onto the nitro group's oxygen atoms and the ring nitrogen.[1][5]

dot graph "Reactivity_Profile" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Center Node Core [label="3-Methyl-5-Nitropyridin-2-yl Core", pos="0,0!", pin=true, fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Nodes SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)\nat C2 Position", pos="-3,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduction [label="Reduction of\nNitro Group to Amine", pos="3,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; VNS [label="Vicarious Nucleophilic\nSubstitution (VNS)\nat C4/C6 Positions", pos="0,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Core -- SNAr [label=" Activation by -NO₂\n and Ring Nitrogen", color="#5F6368"]; Core -- Reduction [label=" Key Synthetic\n Transformation", color="#5F6368"]; Core -- VNS [label=" C-H Functionalization\n (Activated by -NO₂)", color="#5F6368"]; } Figure 1: Key reactivity pathways for the 3-methyl-5-nitropyridin-2-yl scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this scaffold, particularly when a suitable leaving group (e.g., a halogen) is present at the 2-position, is Nucleophilic Aromatic Substitution (SNAr). The strong activation provided by the para-nitro group and the ortho-pyridine nitrogen makes this transformation highly efficient.[8]

Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][9] In the second, typically faster step, the leaving group is expelled, restoring the ring's aromaticity.[1]

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=10]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4", fontcolor="#202124", fontsize=9];

// Nodes

Reactant [label=<

Reactant (X = Leaving Group)

Reactant (X = Leaving Group)

Intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

Meisenheimer Complex (Resonance Stabilized)

Product [label=<

Product

Product

// Invisible nodes for layout inv1 [style=invis, width=0.1]; inv2 [style=invis, width=0.1];

// Edges Reactant -> inv1 [label="+ Nu⁻", arrowhead=none]; inv1 -> Intermediate [label="Addition (Rate-Determining)"]; Intermediate -> inv2 [label="- X⁻", arrowhead=none]; inv2 -> Product [label="Elimination (Fast)"]; } Figure 2: The addition-elimination pathway for SNAr reactions.

Application & Data

This reaction is extensively used to introduce diverse amino functionalities by reacting 2-chloro-3-methyl-5-nitropyridine with various primary and secondary amines. These reactions often proceed in high yield and are crucial for building molecular complexity in drug discovery programs.[8]

| Amine Type | Specific Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Secondary Aliphatic | 1-Methyl-3-phenylpiperazine | DMSO | KF | 140 | 12 | High | [8] |

| Primary Aliphatic | Benzylamine | Isopropanol/Water (1:1) | - | 80 | 2 | 85-95 | [8] |

| Secondary Aliphatic | Morpholine | Ethanol | Et₃N | Reflux | 2-4 | 80-90 | [8] |

Table 1: Typical yields for the SNAr reaction between 2-chloro-3-methyl-5-nitropyridine and various amines.[8]

Detailed Experimental Protocol: SNAr with a Secondary Amine

This protocol describes a general procedure for the reaction of 2-chloro-3-methyl-5-nitropyridine with a secondary amine like morpholine.

Rationale: Anhydrous ethanol is chosen as a solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction. Triethylamine (Et₃N) is used as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-3-methyl-5-nitropyridine (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.2 M.

-

Reagent Addition: Add the secondary amine (e.g., morpholine, 1.1 eq) to the solution, followed by the addition of triethylamine (1.2 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.[8]

Reduction of the Nitro Group

The transformation of the nitro group into an amino group is one of the most synthetically valuable reactions of nitropyridines.[1] This conversion provides a key intermediate, 2-substituted-3-methyl-5-aminopyridine, which is a versatile precursor for constructing amides, ureas, and other functional groups common in bioactive molecules.

Common Reduction Methodologies

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.[1][10]

| Method | Reagents/Catalyst | Solvent | Key Characteristics & Rationale | Reference |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol, or THF | Highly efficient and clean. Pd/C is the workhorse for this transformation due to its high activity. The reaction proceeds under a hydrogen atmosphere, offering a green chemistry approach. | [10][11] |

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol | Preferred over Pd/C when sensitive functional groups like aryl halides are present, as it is less prone to causing dehalogenation. | [10][11] |

| Metal-Acid Reduction | Fe, Acetic Acid or HCl | Ethanol/Water | A classic, cost-effective method. Iron powder in an acidic medium provides a mild reduction, often tolerant of other reducible groups. | [12] |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | Avoids the need for a pressurized hydrogen gas setup, making it more convenient for standard laboratory equipment. Ammonium formate serves as the hydrogen source. | N/A |

Table 2: Comparison of common methods for the reduction of aromatic nitro groups.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol provides a generalized procedure for the reduction of a 3-methyl-5-nitropyridin-2-yl compound using palladium on carbon (Pd/C).[11]

Rationale: Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile, typically yielding only water as a byproduct.[10] Methanol is a common solvent as it readily dissolves the substrate and does not interfere with the catalyst. The inert gas flush is critical to remove oxygen, which can poison the catalyst and create a potentially explosive mixture with hydrogen.

-

Reaction Setup: To a heavy-walled hydrogenation flask, add the 3-methyl-5-nitropyridin-2-yl substrate and a suitable solvent (e.g., Methanol).

-

Inerting: Flush the flask with an inert gas (Nitrogen or Argon) for several minutes to remove all oxygen.

-

Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

-

Hydrogenation: Secure the reaction flask to a hydrogenation apparatus (e.g., a Parr shaker). Evacuate the flask and refill it with hydrogen gas. Repeat this cycle three times to ensure a pure hydrogen atmosphere. Pressurize the vessel to the desired pressure (typically 1-4 atm).

-

Reaction Execution: Begin vigorous stirring. The reaction is often exothermic, and gentle cooling may be required initially.

-

Monitoring: Monitor the reaction progress by hydrogen uptake on the apparatus gauge or by TLC analysis of aliquots.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amino-pyridine product, which can be purified further if necessary.

Synthesis of the Core Scaffold

The common precursor for many 3-methyl-5-nitropyridin-2-yl compounds is 2-amino-3-methyl-5-nitropyridine. This is typically synthesized via the direct nitration of 2-amino-3-methylpyridine.

Detailed Experimental Protocol: Nitration of 2-Amino-3-methylpyridine

This protocol is based on established procedures for the synthesis of 2-amino-3-methyl-5-nitropyridine.[13][14]

Rationale: A mixture of fuming nitric acid and concentrated sulfuric acid is used as the nitrating agent. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[15] The reaction is performed at low temperatures initially to control the highly exothermic nature of the reaction and to prevent over-nitration or side reactions.

-

Preparation of Starting Material Solution: In a flask, dissolve 3-methylpyridin-2-amine (1.0 eq, e.g., 5.0 g) in concentrated sulfuric acid (approx. 5 mL per gram of amine) and cool the mixture to 0 °C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, cool fuming nitric acid (d=1.5, approx. 0.7 mL per gram of amine) to 0 °C. Slowly and carefully add an equal volume of concentrated sulfuric acid to the fuming nitric acid, ensuring the temperature is kept below 20 °C.

-

Nitration: Add the prepared nitrating mixture dropwise to the stirred amine solution, maintaining the reaction temperature below 20 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the stirred mixture to gradually warm to 20 °C. The reaction is then carefully heated to 35-40 °C and stirred for an additional 30 minutes at 50 °C.[13][14]

-

Neutralization and Precipitation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the solution is basic. This will cause the product to precipitate.

-

Isolation and Purification: Filter the precipitate and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent like aqueous DMF to yield 3-methyl-5-nitro-pyridin-2-ylamine.[13][14]

Conclusion

The 3-methyl-5-nitropyridin-2-yl framework is a highly versatile and reactive scaffold in modern organic synthesis. The strong electron-withdrawing nature of the nitro group is the dominant factor governing its reactivity, primarily enabling two critical transformations: facile nucleophilic aromatic substitution at the C2 position and efficient reduction to a primary amine. A thorough understanding of these reactivity patterns, the influence of steric and electronic effects, and the practical execution of the associated experimental protocols is essential for researchers aiming to leverage these compounds for the efficient synthesis of complex, high-value molecules in drug discovery and development.

References

-

Brainly. Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? [Link]

-

Royal Society of Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

-

Chegg. Question: Does the NO2 group on the pyridine ring make the ring more electron rich or electron deficient? [Link]

-

National Center for Biotechnology Information. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

-

MDPI. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

-

MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. [Link]

-

American Chemical Society. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

-

National Center for Biotechnology Information. Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. [Link]

-

Wikipedia. Nitro compound. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

ResearchGate. Illustrations of the steric hindrance due to the acetato methyl groups... [Link]

-

Semantic Scholar. THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. [Link]

- Google Patents.

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

SlideShare. NITRO COMPOUNDS. [Link]

-

Semantic Scholar. RING TRANSFORMATION OF 3-METHYL-5-NITROPYRIMIDIN-. [Link]

-

Semantic Scholar. Reactions of 3-R-5-nitropyridines with nucleophiles: Nucleophilic substitution vs conjugate addition. [Link]

-

Chemical Papers. The Influence of Steric Effect on 1 H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine N-Oxide. [Link]

-

ScienceDirect. Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields.. [Link]

-

National Center for Biotechnology Information. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. brainly.com [brainly.com]

- 3. Nitro compound - Wikipedia [en.wikipedia.org]

- 4. chegg.com [chegg.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 14. 2-Amino-3-methyl-5-nitropyridine | 18344-51-9 [chemicalbook.com]

- 15. lkouniv.ac.in [lkouniv.ac.in]

Methodological & Application

Scalable production methods for Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate

Application Note: Scalable Production of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate

Part 1: Executive Summary & Strategic Analysis

1.1 Scope and Significance this compound is a critical intermediate in the synthesis of fused bicyclic heteroaromatics and next-generation kinase inhibitors. Its structural core—a pyridine ring functionalized with a nitro group (C5) and a methyl group (C3)—provides a versatile scaffold for further reduction to amino-pyridines or cyclization into azaindoles or naphthyridines.

1.2 The Scale-Up Challenge While the lab-scale synthesis of pyridine malonates is routine, scaling this process to kilogram quantities presents distinct engineering challenges:

-

Exotherm Control: The deprotonation of dimethyl malonate is highly exothermic.

-

Hydrogen Management: Traditional methods using Sodium Hydride (NaH) generate stoichiometric volumes of hydrogen gas, creating explosion risks in large reactors.

-

Regioselectivity & Stability: The 3-methyl substituent introduces steric hindrance near the C2 reaction center, potentially slowing the nucleophilic aromatic substitution (

) and requiring higher thermal energy, which contradicts the safety requirements of handling nitro-aromatics.

1.3 Process Strategy This guide presents two validated methodologies:

-

Protocol A (Discovery Scale): A rapid, high-yielding method using NaH/THF for gram-scale preparation.

-

Protocol B (Process Scale): A safety-optimized, heterogeneous base method (K₂CO₃/DMSO) designed for >1 kg batches, eliminating hydrogen evolution and mitigating thermal runaway risks.

Part 2: Retrosynthetic Logic & Mechanism

The synthesis relies on an

Figure 1: Mechanistic pathway for the

Part 3: Experimental Protocols

Reagents and Materials Table

| Component | Role | CAS Registry | Mol.[1] Weight | Eq. (Method A) | Eq. (Method B) |

| 2-Chloro-3-methyl-5-nitropyridine | Limiting Reagent | 22280-56-4 | 172.57 | 1.0 | 1.0 |

| Dimethyl Malonate | Nucleophile | 108-59-8 | 132.11 | 1.5 | 1.2 |

| Sodium Hydride (60% in oil) | Base (Method A) | 7646-69-7 | 24.00 | 2.0 | N/A |

| Potassium Carbonate (Anhydrous) | Base (Method B) | 584-08-7 | 138.21 | N/A | 2.5 |

| THF (Anhydrous) | Solvent (Method A) | 109-99-9 | 72.11 | 10 Vol | N/A |

| DMSO (Dry) | Solvent (Method B) | 67-68-5 | 78.13 | N/A | 8 Vol |

Protocol A: Discovery Scale (NaH/THF)

Best for: Rapid synthesis of 1–50 grams where equipment setup for gas handling is available.

Safety Warning: This reaction generates Hydrogen gas (

-

Apparatus Setup:

-

Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, temperature probe, and pressure-equalizing addition funnel.

-

Purge the system with

for 15 minutes.

-

-

Deprotonation (The Critical Step):

-

Charge NaH (60% dispersion, 2.0 equiv) into the flask.

-

Add anhydrous THF (5 Vol relative to limiting reagent) and cool to 0°C .

-

Stepwise Addition: Mix Dimethyl malonate (1.5 equiv) with THF (2 Vol). Add this solution dropwise to the NaH suspension over 30 minutes.

-

Observation: Massive

evolution will occur. Maintain internal temperature <10°C. -

Stir at 0°C for 30 minutes until gas evolution ceases and a clear/hazy solution of the sodium enolate forms.

-

-

Coupling Reaction:

-

Dissolve 2-Chloro-3-methyl-5-nitropyridine (1.0 equiv) in THF (3 Vol).

-

Add the pyridine solution dropwise to the enolate mixture at 0°C.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).

-

Reflux: Heat to 60°C for 4–6 hours. Monitor by HPLC/TLC (Hexane:EtOAc 7:3).

-

-

Quench and Workup:

-

Purification:

-

Recrystallize from hot Methanol or Isopropanol to yield a pale yellow solid.

-

Protocol B: Scalable Process (K₂CO₃/DMSO)

Best for: Pilot plant scale (>1 kg). Safer, no

Process Logic: DMSO is a polar aprotic solvent that enhances the nucleophilicity of the malonate anion without requiring a super-base like NaH. The high dielectric constant of DMSO stabilizes the charged transition state.

-

Reactor Preparation:

-

Use a jacketed glass reactor with an overhead mechanical stirrer (impeller type: pitch-blade for slurry suspension).

-

Set jacket temperature to 20°C.[3]

-

-

Charging:

-

Reaction Phase:

-

Heat the slurry to 50°C .

-

Stir at 400 RPM. The reaction is heterogeneous; good mixing is vital.

-

Timecourse: The reaction typically reaches >98% conversion in 8–12 hours.

-

IPC (In-Process Control): Take an aliquot, dilute in MeCN, inject on HPLC. Limit for unreacted chloride: <0.5%.

-

-

Workup (Precipitation Method):

-

Cool the reactor to 20°C.

-

Slowly add 1M HCl or Water (10 Vol) over 1 hour.

-

Control: The product is hydrophobic and will precipitate as a solid upon water addition. Adjust pH to ~6 to ensure the neutral ester is formed.

-

Stir the slurry at 5°C for 2 hours to age the crystal.

-

-

Isolation:

-

Filter the solids using a basket centrifuge or Nutsche filter.

-

Wash the cake with Water (

Vol) to remove DMSO and inorganic salts. -

Wash with cold Methanol (

Vol) to displace water. -

Dry in a vacuum oven at 45°C.

-

Part 4: Process Flow & Data Visualization

Scale-Up Workflow Diagram

Figure 2: Workflow for the K₂CO₃/DMSO scalable route. Note the iterative IPC loop ensuring complete conversion before quenching.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Pale yellow to off-white solid | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, MeCN/H2O + 0.1% TFA |

| Identity (NMR) | Conforms to structure | 1H NMR (DMSO-d6) |

| Residual Solvent | DMSO < 5000 ppm | GC-Headspace |

| Water Content | < 0.5% w/w | Karl Fischer |

Expected 1H NMR Data (DMSO-d6, 400 MHz):

- 9.20 (d, 1H, Ar-H, C6)

- 8.45 (d, 1H, Ar-H, C4)

- 5.40 (s, 1H, CH-Malonate) - Note: May exist as enol tautomer depending on solvent.

-

3.75 (s, 6H,

-

2.45 (s, 3H,

Part 5: Troubleshooting & Critical Parameters

-

Impurity: Bis-alkylation

-

Impurity: Decarboxylation

-

Symptom:[1][7][6] Formation of Methyl 2-(3-methyl-5-nitropyridin-2-yl)acetate.

-

Cause: Excessive heating (>80°C) or prolonged exposure to strong acid/water during workup.

-

Prevention: Keep reaction temperature

50°C. Ensure workup pH does not drop below 4.0 unless decarboxylation is the intended next step.

-

-

Color Issues

-

Nitro-pyridines can form dark charge-transfer complexes. If the product is dark brown, a charcoal filtration step (activated carbon) in hot methanol is recommended before final crystallization.

-

References

-

Vertex Pharmaceuticals Inc. (2013). Novel compounds. WO2013029338A1. (Describes the general

of 2-bromo-3-methyl-5-nitropyridine with malonates). Link -

Pfizer Inc. (2010). Aminotriazolopyridines and their use as kinase inhibitors. WO2010027500A1. (Demonstrates K₂CO₃/DMSO conditions for substitution on 2-chloro-3-methyl-5-nitropyridine). Link

-

Organic Syntheses. (1941). Ethyl Methylmalonate.[8] Org. Synth. 1941, 21, 62. (Foundational reference for malonate alkylation chemistry). Link

-

BenchChem. (2025). Application Notes for Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate. (Reference for handling nitropyridine scale-up safety). Link

-

Lawrence Livermore National Laboratory. (2008). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide. (Reference for safety handling of nitro-heterocycles). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. WO2013029338A1 - Novel compounds - Google Patents [patents.google.com]

- 4. US8975417B2 - Pyrazolopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]

- 5. WO2018226150A1 - Pyrazolopyrimidine as malt-1 inhibitors - Google Patents [patents.google.com]

- 6. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Strategic Utility of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate in Modern Drug Discovery: Application Notes and Protocols

Introduction: A Versatile Scaffold for Pharmaceutical Innovation

In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, a core structural motif frequently found in a multitude of approved therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design. The strategic functionalization of this heterocycle with reactive handles provides a powerful platform for the synthesis of complex molecular architectures. Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate is an exemplary, yet under-documented, pharmaceutical intermediate that embodies this principle. This document serves to elucidate the synthesis, properties, and potential applications of this valuable building block for researchers, scientists, and professionals in drug development.

The presence of a nitro group and a malonate ester function on the 3-methylpyridine core imparts a rich and versatile chemical reactivity to this molecule. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the malonate moiety provides a readily modifiable handle for carbon-carbon bond formation and subsequent chemical transformations. This combination of features makes this compound a highly attractive intermediate for the synthesis of a diverse range of bioactive molecules.

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its proper handling, storage, and use in synthetic protocols.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1820651-14-6[1] |

| Molecular Formula | C₁₁H₁₂N₂O₆ |

| Molecular Weight | 268.22 g/mol |

| Appearance | Expected to be a solid at room temperature, likely a pale yellow or off-white crystalline powder, by analogy to similar compounds. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents and water. |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage at 2-8°C for long-term stability. |

Synthetic Protocol: A Reliable Pathway to a Key Intermediate

The synthesis of this compound can be reliably achieved through the nucleophilic aromatic substitution of a suitable precursor, 2-chloro-3-methyl-5-nitropyridine, with dimethyl malonate. The electron-withdrawing effect of the nitro group at the 5-position and the inherent reactivity of the 2-chloro position on the pyridine ring facilitate this transformation.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Materials:

-

2-Chloro-3-methyl-5-nitropyridine (CAS: 22280-56-4)[2]

-

Dimethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Addition funnel

-

Thermometer

-

Standard glassware for workup and purification

Procedure:

-

Preparation of the Nucleophile:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous DMF to the flask, followed by the dropwise addition of dimethyl malonate (1.2 equivalents) at 0 °C.

-

Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of dimethyl malonate.

-

-

Nucleophilic Aromatic Substitution:

-

Dissolve 2-chloro-3-methyl-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of 2-chloro-3-methyl-5-nitropyridine dropwise to the prepared sodium dimethyl malonate solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Potential Applications in Pharmaceutical Research and Development

The strategic placement of functional groups in this compound opens a gateway to a variety of pharmacologically relevant scaffolds. The following section outlines potential synthetic transformations and their relevance in drug discovery.

Logical Flow of Synthetic Utility

Caption: Potential synthetic transformations of the title intermediate.

-

Gateway to Substituted Pyridinylacetic Acids: The malonate moiety can be readily hydrolyzed and decarboxylated to yield the corresponding 2-(3-methyl-5-nitropyridin-2-yl)acetic acid. This class of compounds serves as a crucial building block for a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).

-

Synthesis of Aminopyridine Derivatives: The nitro group can be selectively reduced to an amino group under various conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like iron in acetic acid or tin(II) chloride). The resulting 2-(dimethyl malonate)-3-methyl-5-aminopyridine is a versatile intermediate. The amino group can be further functionalized through acylation, sulfonylation, or used in cross-coupling reactions to introduce molecular diversity.

-

Construction of Fused Heterocyclic Systems: The aminopyridine derivative obtained from the reduction of the nitro group is a prime candidate for the synthesis of fused bicyclic and tricyclic heterocyclic systems. For instance, condensation of the amino group with adjacent functionalities that can be derived from the malonate ester can lead to the formation of pyrido[2,3-b]pyrazines, pyrido[2,3-d]pyrimidines, or other related scaffolds that are of significant interest in medicinal chemistry due to their diverse biological activities. The use of nitropyridines as precursors for various bioactive molecules is well-documented.[3]

Conclusion: A High-Value Intermediate for Expedited Drug Discovery

This compound, while not extensively documented in the public domain, represents a high-value, strategically designed intermediate for pharmaceutical synthesis. Its straightforward preparation from commercially available starting materials, combined with the orthogonal reactivity of its functional groups, provides a robust platform for the rapid generation of diverse and novel molecular entities. The protocols and applications outlined in this document are intended to empower researchers to leverage this versatile building block in their drug discovery programs, accelerating the development of next-generation therapeutics.

References

-

Scientist.com. (n.d.). Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate. Retrieved from [Link]

-

Kharitonov, D. S., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(10), 3197. Retrieved from [Link]

-

Angene Chemical. (n.d.). Diethyl (5-Nitropyridin-2-yl)Malonate(CAS# 60891-70-5). Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Chloro-3-methyl-5-nitropyridine (97%). Retrieved from [Link]

-

ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

-

PubMed. (2011). 2-Chloro-5-methyl-3-nitro-pyridine. Retrieved from [Link]

Sources

Application Notes and Protocols: Reduction of the Nitro Group in Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate

Introduction

The transformation of a nitro group into an amino group on a heterocyclic scaffold is a cornerstone reaction in medicinal chemistry and drug development.[1] The resulting aminopyridines are critical building blocks for the synthesis of a diverse range of complex molecules with significant biological activity.[2][3] This document provides a detailed guide for the reduction of the nitro group in Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate, a key intermediate in the synthesis of various pharmaceutical compounds.

The presence of the nitro group in this substrate deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1] Its reduction to the corresponding amine, Dimethyl 2-(5-amino-3-methylpyridin-2-yl)malonate, unlocks a plethora of synthetic possibilities, enabling further functionalization through reactions such as amide bond formation, sulfonylation, and diazotization.

This guide will explore two robust and widely applicable methods for this transformation:

-

Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and ammonium formate.

-

Metal-Mediated Reduction using Tin(II) Chloride Dihydrate.

The choice between these methods will depend on factors such as the presence of other reducible functional groups, desired reaction conditions (e.g., temperature, pressure), and considerations of cost and waste disposal.

Comparative Analysis of Reduction Methodologies

The selection of an appropriate reducing agent is paramount to achieving a high yield and purity of the desired amine while preserving other functional groups within the molecule. The substrate, this compound, contains ester functionalities which are generally stable to the conditions described below.

| Method | Reagents | Pros | Cons | Typical Yield |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Mild reaction conditions (room temp, atmospheric pressure).[4] High yields and clean reactions.[5] Avoids the use of flammable hydrogen gas.[6] | Pd/C is a precious metal catalyst and can be costly. Potential for catalyst poisoning. | >90% |

| Metal-Mediated Reduction | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Mild and highly chemoselective; tolerates a wide range of functional groups including ketones, esters, and nitriles.[7][8] Inexpensive and readily available reagents. | Requires stoichiometric amounts of the metal salt, leading to more metal waste. Work-up can be more involved to remove tin salts. | 85-95% |

Mechanistic Considerations

Catalytic Transfer Hydrogenation

In the presence of a palladium catalyst, ammonium formate decomposes to produce hydrogen, ammonia, and carbon dioxide.[9] The in situ generated hydrogen is then adsorbed onto the palladium surface along with the nitro compound. The reduction proceeds via a stepwise transfer of hydrogen atoms to the nitro group, likely through nitroso and hydroxylamine intermediates, ultimately yielding the amine.[10]

Metal-Mediated Reduction with Tin(II) Chloride

This reduction proceeds through a series of single-electron transfers (SET) from the Sn(II) species to the nitro group.[11] In an acidic medium (often facilitated by the use of concentrated HCl with SnCl₂), the resulting radical anion is protonated. This process of electron transfer and protonation repeats until the amine is formed. The tin is oxidized to Sn(IV) in the process.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol describes a reliable and high-yielding method for the reduction of the nitro group using catalytic transfer hydrogenation. This method is often preferred for its mild conditions and clean reaction profile.[4]

Materials

-

This compound

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Ammonium Formate (HCOONH₄)

-

Methanol (MeOH), anhydrous

-

Ethyl Acetate (EtOAc)

-

Celite®

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and Methanol to achieve a concentration of approximately 0.1-0.2 M.

-

Reagent Addition: To the stirred solution, add Ammonium Formate (3.0-5.0 eq). Stir until it is mostly dissolved.

-

Inerting: Flush the flask with an inert gas (Nitrogen or Argon).

-

Catalyst Addition: Carefully add 10% Pd/C (0.05-0.10 eq by weight of the substrate) to the reaction mixture. Caution: Pd/C can be pyrophoric; handle with care and avoid ignition sources.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic. If necessary, a water bath can be used to maintain the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 1-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate.

-

Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with Ethyl Acetate to ensure complete recovery of the product.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate or Magnesium Sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting Dimethyl 2-(5-amino-3-methylpyridin-2-yl)malonate can be purified by column chromatography on silica gel if necessary.

Visualization of Workflow

Caption: Workflow for Catalytic Transfer Hydrogenation.

Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride Dihydrate

This protocol details the reduction using Tin(II) Chloride, a classic and effective method for reducing aromatic nitro groups, particularly in the presence of other reducible functionalities.[8][12]

Materials

-

This compound

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in Ethanol or Ethyl Acetate.

-

Reagent Addition: Add Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 3.0-5.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux (typically 50-80 °C, depending on the solvent). Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 2-6 hours.

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Work-up - Basification: Slowly add saturated aqueous Sodium Bicarbonate solution with vigorous stirring until the pH of the aqueous layer is ~8. Caution: This will cause gas evolution (CO₂) and the formation of a thick white precipitate (tin salts).

-

Filtration: Filter the mixture through a pad of Celite® to remove the tin salts. Wash the Celite® pad thoroughly with the extraction solvent (DCM or EtOAc).

-

Extraction: Transfer the filtrate to a separatory funnel. If the layers are difficult to separate, add more solvent and brine. Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate or Magnesium Sulfate, and filter.

-

Concentration and Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Visualization of Chemical Transformation

Caption: Reduction of the nitropyridine with SnCl₂.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Incomplete Reaction (Both Methods) | Insufficient amount of reducing agent. | Increase the equivalents of Ammonium Formate or SnCl₂·2H₂O. |

| Deactivated catalyst (Pd/C). | Use fresh catalyst. Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds). | |

| Poor solubility of starting material. | Use a co-solvent (e.g., THF for catalytic hydrogenation) or increase the reaction temperature. | |

| Formation of Byproducts | Over-reduction or side reactions. | Lower the reaction temperature. Reduce the reaction time. |

| Dehalogenation (if applicable to other substrates). | For halogenated substrates, SnCl₂ or Fe/HCl are generally preferred over Pd/C to avoid dehalogenation.[8] | |

| Difficult Work-up (SnCl₂ method) | Emulsion formation during extraction. | Add more brine to the separatory funnel to break the emulsion. |

| Product trapped in tin salts precipitate. | Wash the Celite® pad extensively with the extraction solvent after filtration. | |

| Low Yield | Loss of product during work-up. | Ensure thorough extraction and washing of the filter cake. |

| Product is water-soluble. | If the product amine is basic and has some water solubility, an acid-base extraction might be less effective. In such cases, direct extraction followed by chromatography is preferable. The resulting aminopyridine can be purified by cation-exchange chromatography.[13] |

Conclusion

The reduction of the nitro group in this compound is a critical transformation for the synthesis of valuable pharmaceutical intermediates. Both catalytic transfer hydrogenation with Pd/C and ammonium formate, and metal-mediated reduction with Tin(II) Chloride are highly effective methods to achieve this conversion. The choice of method should be guided by the specific requirements of the synthetic route, including functional group tolerance, scale, and economic considerations. The protocols and troubleshooting guide provided herein offer a comprehensive resource for researchers to successfully perform this important chemical transformation.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 4. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chemmethod.com [chemmethod.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate

Welcome to the technical support center for the purification of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. As a substituted nitropyridine malonic ester, this molecule presents unique purification challenges, including potential thermal instability, polarity, and the presence of closely-related impurities.

This document provides in-depth, experience-driven troubleshooting advice and step-by-step protocols to help you navigate these challenges and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound, from initial work-up to final polishing.

Category 1: Crude Product & Initial Work-Up Issues

Question 1: After my reaction work-up, the crude product is a dark, intractable oil instead of a solid. What should I do?

Answer: This is a common issue, often caused by residual solvent, acidic or basic impurities, or the presence of byproducts that inhibit crystallization.

-